molecular formula C37H74NO8P B159028 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine CAS No. 67303-93-9

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Cat. No. B159028
CAS RN: 67303-93-9
M. Wt: 692 g/mol
InChI Key: OQEIOUBBMBZINL-UHFFFAOYSA-N
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Description

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid with the molecular formula C37H74NO8P . It is a versatile building block used in the synthesis of complex compounds and research chemicals . It is also used as a reagent or specialty chemical to produce high-quality products .


Synthesis Analysis

An efficient three-step strategy for the synthesis of Sn-glycero-3-phosphoethanolamine (GroPEtn) from a commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) has been reported . The primary amine of DPPE is protected with a highly stable acid-labile trityl group, followed by strong base hydrolysis of N-trityl-DPPE gives N-trityl-GroPEtn .


Molecular Structure Analysis

The molecular structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine consists of one pH-switchable zwitterion and three hydrophobic tails . The compound adopts a cone shape in endosomal acidic environments to facilitate membrane hexagonal transformation and subsequent cargo release from endosomes .


Chemical Reactions Analysis

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid, a lipid component in the cell membrane . Phosphatidylethanolamine (PE) is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is 692.0 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 39 .

Scientific Research Applications

“1,3-Dipalmitoyl-glycero-2-phosphoethanolamine” is a type of phospholipid, a major component of cell membranes . It’s often used in model membrane studies and has applications in the field of cell biology and biochemistry . It’s also used in the development of drug delivery systems .

  • Cell Biology and Biochemistry

    • This compound is a type of phospholipid, a major component of cell membranes . It’s often used in model membrane studies and has applications in the field of cell biology and biochemistry . It might be used to create artificial cell membranes in a lab setting .
  • Drug Delivery Systems

    • “1,3-Dipalmitoyl-glycero-2-phosphoethanolamine” is also used in the development of drug delivery systems . It can be incorporated into nanoparticles for drug delivery applications . For example, 16:0 Glutaryl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (N-glutaryl-DPPE) is a head group modified functionalized lipid. Functionalized lipids function as reporter molecules .
  • Liposome Preparation

    • 16:0 Glutaryl PE is suitable for liposome preparation . Liposomes are spherical vesicles having at least one lipid bilayer, which are used as a vehicle for administration of nutrients and pharmaceutical drugs .
  • Membrane Models

    • DPPE is a water soluble derivative of phosphatidylethanolamine with (16:0) palmitoyl acyl chains. It is useful for modeling cell membranes .
  • Biological Systems

    • It is used in lipid bilayer studies and biological systems . In a cell biology study, researchers might be looking at how this phospholipid interacts with other cellular components .
  • Metabolomics

    • It is part of the glycerophosphoethanolamine family and has been shown to cause competitive hydrogen bonding of amine groups with phosphate/carbonyl groups or water . This makes it useful in the study of metabolic pathways .

Future Directions

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine has been used in research for its potential in boosting cellular uptake and fluorine-19 magnetic resonance signal . This could be valuable for gene editing research and therapeutic applications .

properties

IUPAC Name

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEIOUBBMBZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647377
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

CAS RN

67303-93-9
Record name 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ghasparian, T Riedel, J Koomullil, K Moehle… - …, 2011 - Wiley Online Library
Engineered nanoparticles have been designed based on the self‐assembling properties of synthetic coiled‐coil lipopeptide building blocks. The presence of an isoleucine zipper within …
A Renard, M Mueller, R Zurbriggen… - Helvetica chimica …, 2003 - Wiley Online Library
A library of 35 cyclic peptidomimetics has been prepared, by a combination of solid‐ and solution‐phase methods, which, together, scan amino acid residues 444–489 in a protruding …
Number of citations: 2 onlinelibrary.wiley.com
R Sharma, A Ghasparian, JA Robinson… - 2012 - journals.plos.org
DC employ several endocytic routes for processing antigens, driving forward adaptive immunity. Recent advances in synthetic biology have created small (20–30 nm) virus-like particles …
Number of citations: 54 journals.plos.org
AW Perriman, DS Williams, AJ Jackson, I Grillo… - Small, 2010 - Wiley Online Library
A method for fabricating hybrid monodisperse nanostructures comprising synthetic viruslike particles enclosed in an impermeable ultrathin amorphous calcium phosphate shell is …
Number of citations: 17 onlinelibrary.wiley.com

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